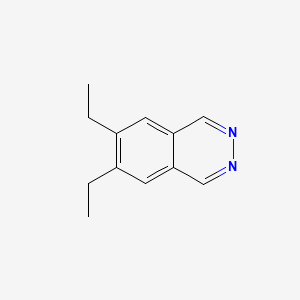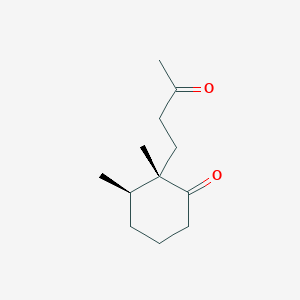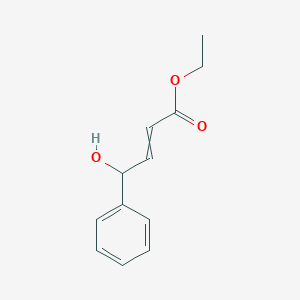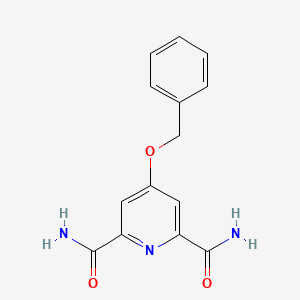
Tetraethyl 2,2'-bipyridine-5,5'-bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate is a chemical compound with the molecular formula C18H26N2O6P2 and a molecular weight of 428.356 g/mol It is known for its unique structure, which includes two bipyridine units linked by bisphosphonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate typically involves the reaction of 2,2’-bipyridine-5,5’-dicarboxylic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bisphosphonate groups to phosphine oxides.
Substitution: The bipyridine units can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted bipyridine compounds .
Aplicaciones Científicas De Investigación
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting bone diseases due to its bisphosphonate groups.
Mecanismo De Acción
The mechanism of action of Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate involves its ability to chelate metal ions through its bipyridine and bisphosphonate groups. This chelation process can influence various molecular targets and pathways, including:
Metal Ion Coordination: The compound forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center.
Inhibition of Enzymes: In biological systems, the compound can inhibit enzymes that require metal ions as cofactors, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine-5,5’-dicarboxylic acid: This compound has similar bipyridine units but with carboxylate groups instead of bisphosphonate groups.
2,2’-Bipyridine-4,4’-diylbis(phosphonate): Similar structure but with phosphonate groups at different positions on the bipyridine units.
Propiedades
Número CAS |
209624-10-2 |
|---|---|
Fórmula molecular |
C18H26N2O6P2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
5-diethoxyphosphoryl-2-(5-diethoxyphosphorylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-17(19-13-15)18-12-10-16(14-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 |
Clave InChI |
KDHNLPDUAXBZFE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CN=C(C=C1)C2=NC=C(C=C2)P(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)


![4-[(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14255269.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)

![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
